(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hexanedioate backbone, making it a versatile intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound likely participates in biochemical pathways involving amino acids and peptides, given the presence of the Boc group. The Boc group can be selectively removed to expose the amino group, which can then interact with other molecules in the pathway .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathway in which it is involved. In general, the removal of the Boc group would allow the amino group to participate in subsequent reactions, potentially leading to the synthesis of new compounds .
Action Environment
The action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using oxalyl chloride in methanol under room temperature conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino compound.
Formation of the Hexanedioate Backbone: The hexanedioate backbone is introduced through esterification reactions, often using appropriate carboxylic acids and alcohols.
Benzylation: The benzyl group is introduced via benzylation reactions, typically using benzyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides with bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Benzylated derivatives or deprotected amines.
Scientific Research Applications
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the Boc-protected amino group and a similar backbone.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and shares the tert-butyl group.
Uniqueness
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities .
Properties
IUPAC Name |
1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPGIMOTPAINZ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.